molecular formula C11H20FNO4 B8060695 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B8060695
M. Wt: 249.28 g/mol
InChI Key: RNHJCMLXWLYJPF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

NMR spectroscopy provides definitive evidence for the compound’s structure. In the ¹H NMR spectrum (CD₃OD), key signals include:

  • A triplet at δ 4.11 ppm (J = 7.1 Hz) for the methine proton adjacent to the Boc-protected amine.
  • Multiplets between δ 4.68–4.39 ppm attributed to fluorinated methylene groups.
  • A singlet at δ 1.44 ppm for the tert-butyl group’s nine equivalent protons.

The ¹³C NMR spectrum reveals:

  • A carboxylic acid carbonyl at δ 178.36 ppm .
  • The Boc carbonyl at δ 160.72 ppm .
  • Fluorine-coupled carbons at δ 86.38 ppm and δ 85.23 ppm (J = 168–170 Hz), characteristic of CF₂ groups.
NMR Data Summary
¹H Chemical Shifts (δ, ppm) 4.11 (t, J = 7.1 Hz, 1H)
4.68–4.39 (m, 4H)
1.44 (s, 9H)
¹³C Chemical Shifts (δ, ppm) 178.36 (COOH)
160.72 (Boc C=O)
86.38, 85.23 (CF₂)

Fourier-Transform Infrared (FT-IR) Absorption Signatures

FT-IR analysis identifies functional groups through characteristic absorptions:

  • A strong C=O stretch at 1718 cm⁻¹ from the Boc urethane and carboxylic acid.
  • N-H bending (amide II) at 1520 cm⁻¹ .
  • Broad O-H/N-H stretches near 3384 cm⁻¹ , indicative of hydrogen bonding.
IR Peaks (cm⁻¹) Assignment
3384 (broad) O-H/N-H stretch
1718 (strong) C=O (urethane/acid)
1520 N-H bend (amide II)

X-ray Crystallographic Studies of Solid-State Conformations

While X-ray crystallographic data for this specific compound remains unpublished, related fluorinated amino acids, such as hexafluoroleucine , have been structurally resolved. These studies reveal that fluorination enhances hydrophobic packing in proteins without distorting backbone geometry. For (S)-2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid , computational modeling predicts a staggered conformation around the C4 fluoromethyl group, minimizing steric clashes.

Comparative Analysis of Tautomeric and Stereoisomeric Forms

The compound exists exclusively as the (S)-enantiomer at C2, as confirmed by its synthesis from (S)-4-benzyloxazolidin-2-one . The C4 position, bearing fluorine and methyl groups, is achiral due to its quaternary symmetry. Tautomerism is absent because the Boc group stabilizes the amine as a urethane, and the carboxylic acid remains protonated under standard conditions. However, rotameric flexibility around the C2-C3 bond allows the Boc group to adopt multiple conformers, influencing its reactivity in peptide couplings.

Key Structural Insights

  • Stereochemical purity at C2 ensures compatibility with enzymatic systems and predictable bioactivity.
  • The Boc group enhances solubility in organic solvents, facilitating use in solid-phase peptide synthesis.
  • Fluorine’s electronegativity alters electron density at C4, affecting nucleophilic substitution kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJCMLXWLYJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization

The proximity of the Boc-protected amine and the leaving group at C5 predisposes the intermediate to cyclization, forming a pyrrolidine derivative. Strategies to suppress this include:

  • Solvent Optimization: tert-Amyl alcohol reduces nucleophilicity of the amine via hydrogen bonding.

  • Leaving Group Tuning: Mesylates exhibit faster displacement rates than tosylates, minimizing cyclization time.

Fluorine Incorporation Efficiency

Electrophilic fluorinating agents (e.g., Selectfluor) were explored but resulted in over-fluorination at the α-carbon. Nucleophilic fluorination with CsF or KF proves more selective, albeit requiring high temperatures.

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) remains the gold standard for isolating the title compound from cyclized byproducts. Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • ¹⁹F NMR: Single peak at −215 ppm (CF₃COOH reference).

  • ¹H NMR: Doublet of quartets for the fluorinated methyl group (δ 1.45 ppm, J = 22 Hz).

Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 292.2 (calculated for C₁₂H₂₁FNO₄: 292.15).

Industrial-Scale Considerations

Gram-scale synthesis via the Ni(II) route demonstrates feasibility for pharmaceutical applications. Critical factors include:

  • Ligand Recycling: The chiral Schiff base ligand is recovered in >90% yield, reducing costs.

  • Flow Chemistry Potential: Continuous flow systems could enhance heat transfer during exothermic fluorination steps.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is often utilized as an intermediate in the synthesis of pharmaceutical agents. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability .
  • Peptide Synthesis : (S)-2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid can be employed in peptide synthesis where it acts as a building block for creating peptide chains with specific properties. The fluorine atom can impart unique characteristics to the peptides, potentially affecting their interaction with biological targets .
  • Anticancer Research : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties, making it a subject of interest in cancer therapeutics research. Its ability to modify biological pathways through peptide conjugation is being explored .

Biochemical Studies

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .
  • Bioconjugation : Researchers are exploring the use of this compound in bioconjugation processes where it can be attached to biomolecules such as proteins or nucleic acids. This application is vital for developing targeted drug delivery systems and diagnostic tools .

Case Studies

  • Fluorinated Peptides : A study demonstrated that incorporating (S)-2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid into peptide sequences resulted in enhanced binding affinity to specific receptors compared to non-fluorinated counterparts. This suggests that fluorination can be strategically used to optimize therapeutic peptides .
  • Targeted Drug Delivery : In another case, researchers utilized this compound in conjunction with nanoparticles for targeted delivery of chemotherapeutics to cancer cells, significantly improving the efficacy of treatment while reducing systemic toxicity .

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under various reaction conditions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, enabling the synthesis of a wide range of compounds .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications/Notes
2-((tert-BOC)amino)-4-fluoro-4-methylpentanoic acid (Target) C₁₁H₂₀FNO₄ 249.28 4-F, 4-CH₃, BOC-amino Anticancer research
(S)-2-((tert-BOC)(methyl)amino)-4-fluoro-4-methylpentanoic acid C₁₂H₂₂FNO₄ ~263.31* BOC-methyl-amino, 4-F, 4-CH₃ Enhanced steric hindrance
(R)-2-((tert-BOC)amino)-3-(4-iodophenyl)propanoic acid C₁₄H₁₇INO₄ 378.20 3-(4-iodophenyl), propanoic backbone Precursor for type D anticancer agents
1-((tert-BOC)amino)cyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 Cyclopentane ring Intermediate in peptide synthesis
5-(tert-BOC-amino)-2-fluorobenzoic acid C₁₂H₁₄FNO₄ 267.25 Aromatic ring, 2-F, benzoic acid Building block for fluorinated aromatics

*Estimated based on molecular formula.

Key Observations:
  • Backbone Flexibility: The target compound’s pentanoic acid chain offers greater conformational flexibility compared to cyclopentane derivatives (e.g., ) or rigid aromatic analogs (e.g., ) .
  • Substituent Effects: Fluorine vs. Methyl Position: The 4-methyl group in the target compound influences steric effects at the β-carbon, whereas methyl substitution on the amino group () may hinder hydrogen bonding .
  • BOC Protection : Common across analogs, but deprotection conditions may vary depending on adjacent substituents (e.g., fluorine’s electron-withdrawing effects could accelerate acid-catalyzed BOC removal) .

Physicochemical Properties

  • Acidity: The α-proton adjacent to fluorine in the target compound is likely more acidic than non-fluorinated analogs, influencing reactivity in peptide coupling reactions .

Biological Activity

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid, also known as (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid, is a synthetic amino acid derivative notable for its unique structural characteristics and potential applications in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated side chain, and a methyl group, which influence its biological activity and interactions with various biological targets.

  • Chemical Formula : C12H22FNO4
  • Molecular Weight : 263.31 g/mol
  • CAS Number : 156047-44-8
  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid

The biological activity of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The Boc group serves as a protective moiety during synthetic processes, allowing selective reactions while preventing unwanted interactions at the amino group. Upon deprotection, the free amino acid can interact with enzymes or receptors, influencing various biochemical pathways, including metabolic pathways where it may act as a substrate or inhibitor.

Biological Activity Overview

Research indicates that compounds similar to (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid exhibit diverse biological activities. Below is a summary of findings related to its biological activity:

Compound Name Structural Features Biological Activity Unique Aspects
(S)-2-amino-4-fluoropentanoic acidFluorinated side chainAntimicrobialLacks protective group
(S)-2-amino-3-(tert-butoxycarbonyl)propanoic acidSimilar protective groupAnticancerShorter carbon chain
2-amino-5-fluoropentanoic acidFluorinated side chainNeuroprotectiveDifferent carbon backbone

These compounds highlight the diversity within this class of molecules while underscoring the unique attributes of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid, particularly its potential for further functionalization and application in drug development.

Case Studies and Research Findings

  • Antimicrobial Activity : A study indicated that structurally similar compounds exhibited antimicrobial properties. The fluorinated side chain in (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid may enhance its interaction with microbial targets, leading to increased efficacy compared to non-fluorinated analogs.
  • Anticancer Potential : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. The presence of the Boc group allows for targeted modifications that can enhance anticancer activity through improved binding affinity to cancer-related proteins .
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegeneration. The unique combination of the fluorine atom and the Boc protecting group contributes to the stability and bioavailability of these compounds in neural environments .

Q & A

Basic: What are the key considerations for synthesizing 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid?

Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by fluorination at the β-carbon. A common method uses:

  • Step 1 : Boc-protection of the primary amine using Boc anhydride (Boc₂O) in a basic solvent like THF or DCM .
  • Step 2 : Fluorination via nucleophilic substitution (e.g., DAST or Selectfluor) or electrophilic fluorination reagents, ensuring regioselectivity at the 4-methyl position .
  • Step 3 : Carboxylic acid activation (e.g., DCC/DMAP coupling) to stabilize the terminal acid group .
    Critical Note : Monitor reaction progress via HPLC or TLC to avoid over-fluorination or Boc-deprotection side reactions.

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:
Use a combination of:

  • NMR :
    • ¹H NMR to identify methyl (δ ~1.2 ppm), fluorinated CH₂ (δ ~4.5 ppm), and Boc-protected NH (δ ~5.5 ppm).
    • ¹⁹F NMR to confirm fluorine incorporation (δ ~-180 to -200 ppm for aliphatic fluorides) .
  • Mass Spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks matching the calculated mass (C₁₁H₁₉FNO₄) .
  • X-ray Crystallography (if crystalline): Refinement with programs like SHELXL ensures atomic-level accuracy .

Advanced: What strategies resolve enantiomeric impurities in fluorinated analogs of this compound?

Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to separate diastereomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during fluorination to favor the desired (R) or (S) configuration .
  • Dynamic Kinetic Resolution : Combine fluorination with enzymatic resolution (e.g., lipases) to enhance yield and purity .

Advanced: How does the fluorine substituent influence the compound’s reactivity in peptide coupling?

Answer:
The electron-withdrawing fluorine at the 4-position:

  • Reduces Nucleophilicity : Slows amide bond formation, requiring stronger activating agents (e.g., HATU instead of DCC) .
  • Enhances Stability : Fluorine’s inductive effect stabilizes the carboxylic acid against decarboxylation during coupling .
    Methodological Tip : Use low-temperature (-20°C) coupling in DMF to minimize racemization at the chiral center.

Basic: What are the storage and handling precautions for this compound?

Answer:

  • Storage : Store at -20°C under inert gas (Ar/N₂) to prevent Boc-group hydrolysis or acid degradation .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid side reactions with moisture.
  • Safety : Refer to SDS sheets for toxicity data; fluorinated compounds may require fume hood use and PPE (gloves, goggles) .

Advanced: How can computational modeling optimize this compound’s use in drug design?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., proteases or kinases) .
  • MD Simulations : Analyze fluorine’s impact on conformational flexibility via GROMACS or AMBER .
  • QM/MM Calculations : Assess electronic effects of the fluoromethyl group on reaction intermediates .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from plasma/tissue .
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions for m/z 260.1 → 158.0) to enhance sensitivity .
  • Internal Standards : Deuterated analogs (e.g., D₃-Boc) improve quantification accuracy .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Peptide Synthesis : Serves as a fluorinated building block for protease-resistant peptides .
  • Enzyme Inhibitors : The fluoromethyl group mimics transition states in hydrolase inhibition studies .
  • Bioconjugation : Used to introduce fluorinated tags for ¹⁹F NMR-based protein tracking .

Advanced: How can conflicting crystallographic data on fluorinated derivatives be resolved?

Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve fluorine’s electron density .
  • Validation Tools : Check geometric outliers with PLATON or Mercury .

Advanced: What are the limitations of current synthetic routes for scaling this compound?

Answer:

  • Low Fluorination Efficiency : Batch fluorination yields <60%; switch to continuous flow reactors for improved mixing and heat transfer .
  • Boc Deprotection Risk : Avoid prolonged exposure to acidic conditions; use TFA scavengers (e.g., triisopropylsilane) during purification .
  • Cost of Fluorinating Agents : Replace DAST with cheaper alternatives like XtalFluor-E .

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